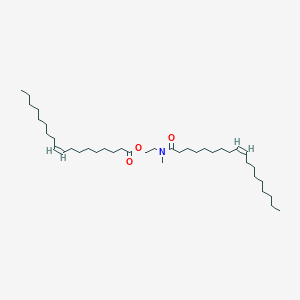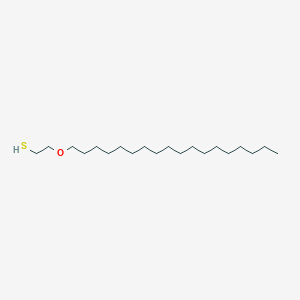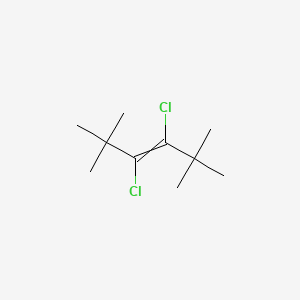
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene is an organic compound with the molecular formula C10H18Cl2 It is a derivative of hexene, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and four methyl groups at the 2nd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene can be achieved through several methods. One common approach involves the chlorination of 2,2,5,5-tetramethylhex-3-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 3,4-dihydroxy-2,2,5,5-tetramethylhex-3-ene.
Oxidation: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexan-3-one.
Reduction: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexane.
Applications De Recherche Scientifique
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene depends on its interaction with molecular targets. The presence of chlorine atoms and methyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these targets through covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylhex-3-ene: Lacks the chlorine atoms, making it less reactive in substitution reactions.
3,4-Dichloro-2,2,5,5-tetramethylhexane: Saturated version, differing in reactivity and physical properties.
3,4-Dichloro-2,2,5,5-tetramethylhexan-3-one: Oxidized form, with different chemical behavior and applications.
Uniqueness
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.
Propriétés
Numéro CAS |
55949-55-8 |
|---|---|
Formule moléculaire |
C10H18Cl2 |
Poids moléculaire |
209.15 g/mol |
Nom IUPAC |
3,4-dichloro-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C10H18Cl2/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3 |
Clé InChI |
BTVBTKCMMVPQIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C(C(C)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
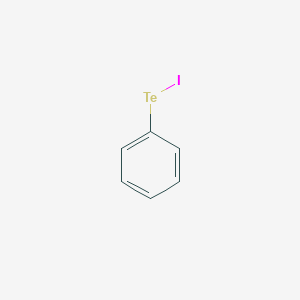

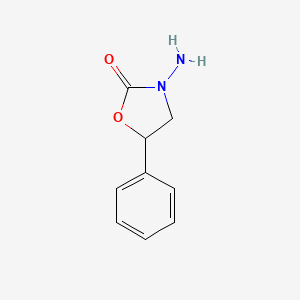


![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)

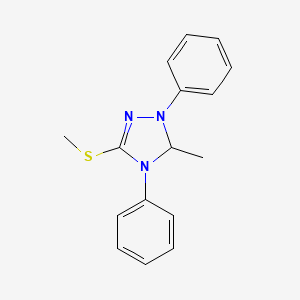
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
